molecular formula C10H4BrF2NO2 B11840766 4-Bromo-6,8-difluoroquinoline-3-carboxylic acid

4-Bromo-6,8-difluoroquinoline-3-carboxylic acid

Katalognummer: B11840766
Molekulargewicht: 288.04 g/mol
InChI-Schlüssel: PXIVZVTUISDKRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-6,8-difluoroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H4BrF2NO2 and a molecular weight of 288.05 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.

Vorbereitungsmethoden

The synthesis of 4-Bromo-6,8-difluoroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of quinoline derivatives, followed by carboxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve bulk manufacturing processes that optimize these reactions for large-scale output.

Analyse Chemischer Reaktionen

4-Bromo-6,8-difluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-6,8-difluoroquinoline-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Bromo-6,8-difluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-6,8-difluoroquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:

  • 4-Chloro-6,8-difluoroquinoline-3-carboxylic acid
  • 4-Bromo-6,8-dichloroquinoline-3-carboxylic acid
  • 6,8-Difluoroquinoline-3-carboxylic acid

These compounds share similar structural features but differ in their halogen substitutions, which can influence their chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C10H4BrF2NO2

Molekulargewicht

288.04 g/mol

IUPAC-Name

4-bromo-6,8-difluoroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H4BrF2NO2/c11-8-5-1-4(12)2-7(13)9(5)14-3-6(8)10(15)16/h1-3H,(H,15,16)

InChI-Schlüssel

PXIVZVTUISDKRP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=NC=C(C(=C21)Br)C(=O)O)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.